1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
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Overview
Description
1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of cyclopenta[b]pyrroles
Preparation Methods
The synthesis of 1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1,4-pentadiene with isopropylamine in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as:
2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: These compounds have similar structural features but differ in their substituents, leading to variations in their biological activities and applications.
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: This compound has a different substitution pattern, which can affect its reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C11H17N |
---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-methyl-1-propan-2-yl-5,6-dihydro-4H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C11H17N/c1-8(2)12-9(3)7-10-5-4-6-11(10)12/h7-8H,4-6H2,1-3H3 |
InChI Key |
KCXLMCSBWXSMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C(C)C)CCC2 |
Origin of Product |
United States |
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